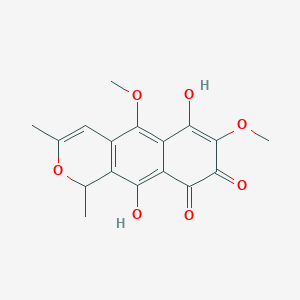
Ventilagolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ventilagolin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Ventilagolin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Antitumor Activity
Mechanism of Action
Recent studies have highlighted Ventilagolin's potential as an antitumor agent, especially in hepatocellular carcinoma (HCC). Research indicates that this compound suppresses HCC cell proliferation, migration, and invasion by downregulating the proto-oncogene Pim-1 and reversing epithelial-mesenchymal transition (EMT) processes. The effects were assessed using various assays including scratch wound healing and Transwell assays, demonstrating significant reductions in cell migration and invasion abilities when treated with this compound .
In Vivo Studies
In vivo experiments using subcutaneous xenograft tumor models in nude mice further confirmed the efficacy of this compound in inhibiting tumor growth. Histopathological analyses showed that treatment with this compound resulted in decreased expression of Pim-1, N-cadherin, and Vimentin while increasing E-cadherin levels, suggesting a reversal of EMT and potential therapeutic benefits for HCC treatment .
Antimicrobial Properties
Isolation of Compounds
this compound's parent plant, Ventilago denticulata, is traditionally used for treating wound infections. Molecular networking techniques have led to the identification of multiple antimicrobial agents within this plant. Among these compounds are flavonoid glycosides and benzisochromanquinones, which exhibit antibacterial and antifungal properties .
Clinical Implications
The antibacterial efficacy of extracts from Ventilago denticulata has been documented against common wound infection pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound could be explored further for its potential use in topical formulations for managing infections .
Biofilm Inhibition
This compound has also been studied for its ability to inhibit biofilm formation. Biofilms pose significant challenges in medical settings as they contribute to persistent infections associated with medical devices. Research indicates that plant extracts containing this compound may offer a novel approach to preventing biofilm-related complications, particularly in oral health products aimed at reducing dental plaque formation .
Data Summary Table
Case Studies
-
Hepatocellular Carcinoma Treatment
A study demonstrated that this compound effectively reduced tumor growth in HCC models by modulating EMT markers. This research provides a foundation for further clinical trials focusing on its application as a therapeutic agent in liver cancer management . -
Wound Infection Management
Another investigation revealed the antimicrobial properties of extracts from Ventilago denticulata, highlighting its traditional use in treating infections. The study isolated multiple compounds with significant antibacterial effects, suggesting potential applications in developing new antimicrobial therapies .
Mecanismo De Acción
The mechanism of action of Ventilagolin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the hydroxyl groups.
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinoline: Shares the methoxy groups but has a different core structure.
Propiedades
Número CAS |
149183-65-3 |
|---|---|
Fórmula molecular |
C17H16O7 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C17H16O7/c1-6-5-8-9(7(2)24-6)12(18)10-11(16(8)22-3)14(20)17(23-4)15(21)13(10)19/h5,7,18,20H,1-4H3 |
Clave InChI |
VFGPLQKPHMEUAJ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
SMILES canónico |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
Sinónimos |
ventilagolin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















